4-(methoxycarbonyl)benzyl 2-iodobenzoate

Description

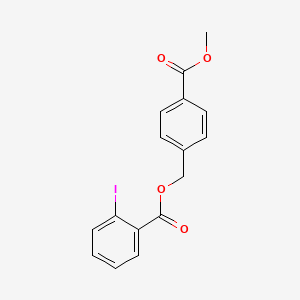

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxycarbonylphenyl)methyl 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO4/c1-20-15(18)12-8-6-11(7-9-12)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDNOLVNOEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Retrosynthetic Analysis of 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623)

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The primary disconnection for an ester like 4-(methoxycarbonyl)benzyl 2-iodobenzoate is the ester linkage itself. This C-O bond cleavage leads to two key synthons: a 2-iodobenzoyl cation and a 4-(methoxycarbonyl)benzyloxide anion.

The corresponding synthetic equivalents for these synthons are 2-iodobenzoic acid or its activated derivatives (such as an acyl chloride) and methyl 4-(hydroxymethyl)benzoate. This retrosynthetic approach simplifies the synthesis into two main challenges: the formation of the ester bond and the synthesis of the two precursor molecules.

Figure 1: Retrosynthetic Analysis

Development and Optimization of Esterification Protocols

The formation of the ester bond between 2-iodobenzoic acid and methyl 4-(hydroxymethyl)benzoate is the central transformation in this synthesis. Several esterification methods can be employed, each with its own set of advantages and challenges.

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. While seemingly straightforward, this method is a reversible reaction, and strategies must be employed to drive the equilibrium towards the product side.

Key Parameters for Optimization:

| Parameter | Condition | Rationale |

| Catalyst | Concentrated Sulfuric Acid, p-Toluenesulfonic acid | Provides the necessary acidic environment to protonate the carboxylic acid, making it more electrophilic. |

| Solvent | Toluene, Hexane | A non-polar solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus, thus shifting the equilibrium. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Stoichiometry | Use of excess of one reactant | Can be used to shift the equilibrium, though may complicate purification. |

A typical procedure would involve refluxing 2-iodobenzoic acid and methyl 4-(hydroxymethyl)benzoate in toluene with a catalytic amount of p-toluenesulfonic acid, with continuous removal of water.

Transesterification offers an alternative route where a pre-existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. In this context, one could envision the reaction of methyl 2-iodobenzoate with 4-(methoxycarbonyl)benzyl alcohol.

Catalysts for Transesterification:

| Catalyst Type | Examples | Mechanism |

| Acid Catalysts | Sulfuric Acid, Lewis Acids (e.g., Ti(OR)4) | Protonate the carbonyl oxygen of the ester, increasing its electrophilicity. |

| Base Catalysts | Sodium Methoxide (B1231860), Potassium Carbonate | Deprotonate the alcohol, increasing its nucleophilicity. |

This method's success is contingent on the relative boiling points of the alcohols, as the removal of the displaced alcohol (in this case, methanol) is necessary to drive the reaction to completion.

To circumvent the equilibrium limitations of direct esterification, 2-iodobenzoic acid can be converted into a more reactive acyl halide, typically 2-iodobenzoyl chloride. This highly electrophilic species readily reacts with methyl 4-(hydroxymethyl)benzoate in the presence of a non-nucleophilic base to yield the desired ester.

Reaction Conditions for Acyl Halide Method:

| Reagent/Condition | Purpose |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Base | Pyridine, Triethylamine |

| Temperature | 0 °C to room temperature |

This approach is often high-yielding and proceeds under mild conditions.

A related method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is particularly effective for sterically hindered substrates and proceeds under neutral conditions. The reaction involves the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.

Strategies for Introducing the 2-Iodobenzoyl Moiety

The synthesis of the 2-iodobenzoyl moiety begins with commercially available 2-iodobenzoic acid. For the acyl halide-mediated esterification, 2-iodobenzoic acid is converted to 2-iodobenzoyl chloride. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂).

Synthesis of 2-Iodobenzoyl Chloride:

| Reactant | Reagent | Conditions | Yield |

| 2-Iodobenzoic acid | Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), reflux | High (>90%) |

The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gas. The excess thionyl chloride can be removed by distillation.

Construction of the 4-(methoxycarbonyl)benzyl Substructure

The 4-(methoxycarbonyl)benzyl substructure is derived from methyl 4-(hydroxymethyl)benzoate. This starting material can be synthesized from p-toluic acid through a two-step process: esterification followed by benzylic bromination and subsequent hydrolysis. A more direct route involves the reduction of methyl 4-formylbenzoate or the direct esterification of 4-(hydroxymethyl)benzoic acid.

Synthesis of Methyl 4-(hydroxymethyl)benzoate:

| Starting Material | Reagents | Key Transformation |

| 4-(Hydroxymethyl)benzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Methyl 4-formylbenzoate | Sodium borohydride (B1222165) (NaBH₄) | Reduction of aldehyde |

| p-Toluic acid | 1. Methanol, H₂SO₄ 2. N-Bromosuccinimide (NBS), light/radical initiator 3. H₂O, base | 1. Esterification 2. Benzylic Bromination 3. Hydrolysis |

The choice of synthetic route for this precursor will depend on the availability and cost of the starting materials.

Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The formation of the ester linkage in this compound from 2-iodobenzoic acid and methyl 4-(hydroxymethyl)benzoate presents a challenge due to the steric hindrance of the ortho-iodo substituent on the benzoic acid. This steric hindrance can significantly slow down the reaction rate and necessitate the use of highly efficient catalytic systems to achieve desirable yields.

Chemical Catalysis:

The Steglich esterification is a widely employed method for the synthesis of esters under mild conditions, particularly for sterically hindered substrates. wikipedia.orgvnu.edu.vn This reaction typically utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct, a common issue in carbodiimide-mediated couplings. organic-chemistry.org

| Catalyst System | Reagents | Solvent | Temperature | Key Features |

| Steglich Esterification | DCC or EDC, DMAP | Dichloromethane, Acetonitrile | Room Temperature | Mild conditions, suitable for sterically hindered acids. wikipedia.orgjove.com |

| Organocatalysis | Hypervalent Iodine Reagents | Varies | Room Temperature | Metal-free, environmentally sustainable alternative. |

The use of greener solvents like acetonitrile in Steglich esterifications has been explored to minimize the environmental impact of hazardous solvents such as dichloromethane. jove.com

Enzymatic Catalysis:

Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and environmental friendliness. scilit.comresearchgate.net Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), have shown excellent performance in the synthesis of various benzyl (B1604629) esters. scilit.com These enzymatic reactions can often be performed in solvent-free systems or in greener solvents, further enhancing their sustainability. For the synthesis of this compound, a lipase-catalyzed approach could offer high chemoselectivity, avoiding potential side reactions associated with chemical catalysts.

| Enzyme | Acyl Donor | Solvent | Key Features |

| Candida antarctica lipase B (Novozym 435) | 2-Iodobenzoic acid | Solvent-free or organic solvent | High selectivity, mild conditions, reusable catalyst. scilit.com |

| Thermomyces lanuginosus lipase (Lipozyme TL-IM) | 2-Iodobenzoic acid | Organic solvent | Effective for a range of aromatic esters. scilit.com |

Stereoselective Synthesis Approaches for Chiral Analogs (If applicable)

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs is a relevant consideration in medicinal chemistry and materials science. Stereoselective synthesis of such analogs can be achieved through several approaches.

One strategy involves the use of enantiomerically pure starting materials. For instance, if a chiral derivative of 2-iodobenzoic acid or a chiral analog of methyl 4-(hydroxymethyl)benzoate were used, the resulting ester would be chiral.

Alternatively, enzymatic kinetic resolution can be employed to separate enantiomers from a racemic mixture of a chiral alcohol. Lipases are known to exhibit high enantioselectivity in the acylation of racemic alcohols, preferentially acylating one enantiomer and leaving the other unreacted. mdpi.comencyclopedia.pub This method could be applied to a racemic chiral analog of methyl 4-(hydroxymethyl)benzoate to produce an enantiomerically enriched ester. The reaction of a racemic chiral alcohol with an enantiomerically pure carboxylic acid can also lead to a mixture of diastereomers, which can then be separated by chromatography. libretexts.orglibretexts.org

Continuous Flow Synthesis Methods for Scalability

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. mdpi.comacs.org The synthesis of esters, including those of aromatic acids, has been successfully demonstrated in continuous flow systems.

Immobilized catalysts are particularly well-suited for continuous flow processes as they can be packed into a reactor bed, allowing for the continuous conversion of reactants to products without the need for catalyst separation in downstream processing. mit.edu Both immobilized chemical catalysts and enzymes have been used in this context.

For the synthesis of this compound, a continuous flow process could be designed using a packed-bed reactor containing an immobilized lipase, such as Novozym 435. rsc.org The starting materials, 2-iodobenzoic acid and methyl 4-(hydroxymethyl)benzoate, would be continuously pumped through the reactor, and the product stream would be collected at the outlet. This approach would allow for efficient and scalable production of the target ester.

| Flow Reactor Type | Catalyst | Key Advantages |

| Packed-Bed Reactor | Immobilized Lipase (e.g., Novozym 435) | Easy catalyst separation, potential for long-term continuous operation, enhanced reaction rates. mit.edursc.org |

| Microreactor | Homogeneous or Immobilized Catalyst | Excellent heat and mass transfer, precise control over reaction parameters, rapid process optimization. mdpi.com |

Impurity Profiling and Purification Strategies during Synthesis

Impurity profiling is a critical aspect of chemical synthesis, particularly for pharmaceutical and specialty chemicals. A thorough understanding of potential impurities is essential for developing effective purification strategies.

In the context of the Steglich esterification, a common method for synthesizing this compound, several impurities can arise. The most notable byproduct is the N-acylurea, formed through a 1,3-rearrangement of the O-acylisourea intermediate. organic-chemistry.org The formation of this byproduct can be minimized by the use of DMAP. organic-chemistry.org Unreacted starting materials, 2-iodobenzoic acid and methyl 4-(hydroxymethyl)benzoate, may also be present in the crude product. Additionally, if EDC is used as the coupling agent, the resulting urea byproduct is water-soluble, which simplifies its removal during aqueous workup. jove.com

| Potential Impurity | Origin | Removal Strategy |

| N-acylurea | Side reaction in Steglich esterification | Minimized by DMAP; removal by chromatography. organic-chemistry.org |

| Dicyclohexylurea (DCU) | Byproduct of DCC | Filtration (due to low solubility in many organic solvents). rsc.org |

| 1-ethyl-3-(3-dimethylaminopropyl)urea | Byproduct of EDC | Removal by aqueous acid wash. jove.com |

| Unreacted 2-iodobenzoic acid | Incomplete reaction | Removal by aqueous base wash. |

| Unreacted methyl 4-(hydroxymethyl)benzoate | Incomplete reaction | Removal by chromatography. |

Given that this compound is expected to be a high-boiling point ester, purification by distillation may be challenging and could lead to thermal decomposition. Therefore, chromatographic techniques, such as column chromatography on silica gel, are likely to be the most effective methods for obtaining the pure product. The purification process would aim to remove unreacted starting materials, the urea byproduct, and any other minor impurities.

In Depth Spectroscopic and Structural Investigations of 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623), this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Intermolecular interactions are crucial for the stability of the crystal lattice. In the case of 4-(methoxycarbonyl)benzyl 2-iodobenzoate, one could expect to observe C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic or benzylic hydrogen atoms. Furthermore, π–π stacking interactions between the electron-rich aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. The heavy iodine atom may also participate in halogen bonding, a type of non-covalent interaction that can influence crystal architecture.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C=O Bond Length (iodobenzoyl) | ~1.21 Å |

| C=O Bond Length (methoxycarbonyl) | ~1.20 Å |

| C-I Bond Length | ~2.10 Å |

| C-O-C Bond Angle (ester) | ~115° |

| Intermolecular Interactions | C-H···O, π–π stacking, Halogen bonding |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one- and two-dimensional experiments.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the benzylic CH₂ protons, and the methyl protons of the methoxycarbonyl group. The protons on the 2-iodobenzoyl ring would exhibit a complex splitting pattern due to their differing chemical environments and spin-spin coupling. The protons on the 4-(methoxycarbonyl)benzyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons would likely appear as a singlet, while the methyl protons would also be a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the two ester groups would be found in the downfield region (165-170 ppm), while the carbon bearing the iodine atom would be shifted upfield due to the heavy atom effect.

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 2-iodobenzoyl aromatic H | 7.2 - 8.0 | 92 (C-I), 128-141 |

| 4-(methoxycarbonyl)benzyl aromatic H | 7.4 - 8.1 | 129-145 |

| Benzylic CH₂ | ~5.4 | ~67 |

| Methoxy OCH₃ | ~3.9 | ~52 |

| Carbonyl C=O (iodobenzoyl) | - | ~166 |

| Carbonyl C=O (methoxycarbonyl) | - | ~167 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the protonated aromatic and methylene (B1212753) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of their bonding connectivity. NOESY correlations between the benzylic protons and the protons on both aromatic rings would help to define the preferred conformation of the molecule in solution.

Solid-State NMR Spectroscopy for Amorphous or Polycrystalline Forms

In cases where suitable single crystals for X-ray diffraction cannot be grown, solid-state NMR (ssNMR) can provide valuable structural information on polycrystalline or amorphous powders. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts in the ssNMR spectrum would be sensitive to the local electronic environment and molecular packing. The presence of multiple, well-resolved signals for chemically equivalent carbons could indicate the existence of different polymorphs or multiple conformations within the crystal lattice.

Variable Temperature NMR Studies for Conformational Exchange

The ester and benzyl (B1604629) linkages in this compound are not rigid and can undergo rotation. Variable temperature (VT) NMR studies can be used to investigate the dynamics of these conformational changes. auremn.org.brnih.govrsc.org At room temperature, rotation around these bonds might be fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, this rotation could slow down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough to observe separate signals for protons that are equivalent at higher temperatures. This phenomenon, known as coalescence, would allow for the determination of the activation energy for the conformational exchange process.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Manifestation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com For this compound, the spectra would be dominated by vibrations associated with the two ester groups and the two substituted benzene rings.

The most prominent features in the FT-IR spectrum would be the strong carbonyl (C=O) stretching bands. spectroscopyonline.com Due to their different electronic environments, the two ester carbonyls are expected to have slightly different stretching frequencies, likely appearing in the range of 1715-1730 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ester linkages, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The C-I stretching vibration is expected to appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the presence of the two benzene rings.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2940 | 2960 - 2940 | Weak-Medium |

| C=O Stretch (Ester) | 1730 - 1715 | 1730 - 1715 | Very Strong |

| Aromatic C=C Stretch | 1600, 1585, 1475 | 1600, 1585, 1475 | Medium-Strong |

| C-O Stretch | 1300 - 1100 | 1300 - 1100 | Strong |

| C-I Stretch | ~550 | ~550 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₆H₁₃IO₄), the calculated monoisotopic mass is 395.9859 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 396.9932.

Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion, providing valuable structural information. The ester linkages are expected to be the most labile bonds. The primary fragmentation pathways would likely involve the cleavage of these bonds.

Key predicted fragment ions would include:

A neutral loss of methyl 4-(hydroxymethyl)benzoate, leading to the formation of the 2-iodobenzoyl cation at m/z 232.95.

Cleavage to form the 4-(methoxycarbonyl)benzyl cation at m/z 165.06.

Subsequent fragmentation of the 2-iodobenzoyl cation through the loss of carbon monoxide (CO) to yield the 2-iodophenyl cation at m/z 204.94.

The precise mass measurements of these fragment ions by HRMS would allow for the unambiguous determination of their elemental compositions, thus confirming the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

| Ion Formula | Ion Description | Calculated m/z |

|---|---|---|

| [C₁₆H₁₃IO₄+H]⁺ | Protonated Molecule | 396.9932 |

| [C₇H₄IO]⁺ | 2-Iodobenzoyl cation | 230.9301 |

| [C₉H₉O₂]⁺ | 4-(Methoxycarbonyl)benzyl cation | 165.0597 |

| [C₆H₄I]⁺ | 2-Iodophenyl cation | 202.9352 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (If applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for the stereochemical assignment of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by a molecule. A non-zero signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image.

The molecular structure of this compound lacks a stereocenter or any other element of chirality. It is an achiral molecule. Consequently, this compound will not exhibit an ECD or VCD spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this particular compound.

Surface-Enhanced Raman Spectroscopy (SERS) Applications for Detection (If relevant)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it a valuable tool in various fields, including chemical sensing and materials science.

Currently, there are no specific studies available in the scientific literature detailing the SERS analysis of this compound. However, the structural motifs present in the molecule, namely the aromatic rings and the carboxylate group, suggest that it would be SERS-active. Aromatic carboxylic acids, such as the structurally related 4-mercaptobenzoic acid (4-MBA), have been extensively studied using SERS. These studies provide a basis for predicting how this compound might behave under SERS analysis.

The SERS spectrum of this compound would be expected to show enhanced signals for the vibrational modes of the benzene rings and the carbonyl group. The interaction of these functional groups with the metallic nanoparticle surface (typically silver or gold) would lead to a significant enhancement of their characteristic Raman bands.

Table 1: Predicted SERS-active functional groups in this compound and their expected vibrational modes.

| Functional Group | Predicted Vibrational Mode |

| Aromatic C-H | Stretching |

| Aromatic C=C | Ring stretching |

| C=O (ester) | Stretching |

| C-O (ester) | Stretching |

| C-I | Stretching |

The potential application of SERS for the detection of this compound would be in trace-level analysis. For instance, SERS could be employed to detect minute quantities of this compound in complex matrices. The development of a SERS-based detection method would involve the selection of an appropriate metallic substrate, optimization of the adsorption conditions, and the identification of characteristic Raman bands for selective and sensitive detection. While no experimental data is currently available, the principles of SERS and data from related compounds strongly suggest its potential applicability.

Reactivity and Mechanistic Studies of 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Elucidation of Reaction Pathways Involving the 2-Iodophenyl Moiety

The 2-iodophenyl group is a classic substrate for a multitude of metal-catalyzed cross-coupling reactions and other transformations. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) for reactions involving oxidative addition, a key step in many catalytic cycles. This high reactivity allows for selective transformations under mild conditions. rsc.orgwikipedia.org

Palladium catalysis provides powerful tools for forming new carbon-carbon bonds at the site of the iodine atom. The general mechanism for these reactions involves a catalytic cycle starting with the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

Suzuki-Miyaura Reaction: This reaction couples the 2-iodophenyl moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. Given the high reactivity of aryl iodides, these couplings can often proceed under mild conditions. For a substrate like 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623), coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative. The ester groups on the molecule are generally stable under these conditions.

Sonogashira Reaction: This reaction forms a C-C bond between the 2-iodophenyl group and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond allows for selective coupling, even in the presence of less reactive halides. rsc.org For instance, the reaction of 4-(methoxycarbonyl)benzyl 2-iodobenzoate with an alkyne such as phenylacetylene (B144264) would produce the corresponding 2-alkynylbenzoate derivative.

Heck Reaction: The Heck reaction couples the 2-iodophenyl group with an alkene. wikipedia.orgnumberanalytics.com A key step in the synthesis of the anti-asthma drug Singulair™ involves the Heck reaction of methyl 2-iodobenzoate with an allylic alcohol, demonstrating the utility of this transformation on a closely related substrate. researchgate.net The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of the 2-Iodophenyl Moiety

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Biaryl Compound |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, Piperidine | THF, DMF, NEt₃ | Aryl-Alkyne Compound |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand | K₂CO₃, NaOAc, NEt₃ | DMF, Acetonitrile | Substituted Alkene |

Copper-catalyzed reactions offer an alternative, often more economical, pathway for forming carbon-heteroatom bonds.

Ullmann Reaction: The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form ethers, arylamines, or aryl thioethers, respectively. organic-chemistry.orgrsc.org Mechanistic studies on the coupling of iodobenzene (B50100) suggest the reaction proceeds via an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates, with the oxidative addition of the C-I bond being the rate-determining step. mdpi.com

Chan-Lam Coupling: This versatile reaction couples arylboronic acids with amines or alcohols using a copper catalyst, often under mild, aerobic conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org Unlike the Ullmann reaction, which uses the aryl halide directly, the Chan-Lam reaction typically involves an organoboron intermediate. However, it represents a key copper-mediated method for C-N and C-O bond formation.

Aryl halides can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups (EWGs) at the ortho or para positions. pressbooks.pub In this compound, the ester group at the 2-position acts as a moderate EWG, activating the ipso-carbon for nucleophilic attack. The mechanism involves the initial addition of a nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the iodide leaving group to restore aromaticity. wikipedia.org

Interestingly, for many activated SNAr reactions, the reactivity of halogens follows the order F > Cl > Br > I. This "element effect" is contrary to the trend seen in SN2 reactions and arises because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage. nih.gov

The relatively weak C-I bond (bond dissociation energy of ~272 kJ/mol) makes the 2-iodophenyl moiety susceptible to homolytic cleavage, generating an aryl radical. This can be initiated under various conditions:

Photolysis: Irradiation with light can induce homolysis of the C-I bond. Studies on the analogous compound 2-iodophenol (B132878) show that it primarily undergoes homolytic cleavage upon irradiation. rsc.org This pathway can be utilized in catalyst-free systems where light promotes the formation of an electron-donor-acceptor (EDA) complex that facilitates radical generation. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful method to generate radicals from unactivated aryl iodides under mild conditions, using photocatalysts like fac-Ir(ppy)₃. researchgate.net The excited photocatalyst engages in a single-electron transfer (SET) with the aryl iodide, leading to the formation of an aryl radical and a halide anion. This radical can then participate in subsequent reactions. researchgate.netacs.org

Chemical Transformations of the Ester Linkage

The compound possesses two ester groups, but the benzyl (B1604629) ester linkage is generally more susceptible to cleavage than the methyl ester due to the stability of the resulting benzylic carbocation or alcohol. The primary transformation of this linkage is hydrolysis.

Ester hydrolysis can be catalyzed by acid or base, or proceed neutrally, albeit much more slowly. libretexts.org

Acidic Hydrolysis: This is a reversible process catalyzed by a strong acid. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. chemistrysteps.comyoutube.compearson.com This forms a tetrahedral intermediate, and after proton transfers, the alcohol (benzyl alcohol) is eliminated, leaving the carboxylic acid (2-iodobenzoic acid). To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Neutral Hydrolysis: In the absence of catalysts, hydrolysis by water alone is possible but is generally very slow at ambient temperatures.

Table 2: Representative Kinetic Data for the Hydrolysis of Benzyl Benzoate (B1203000) Esters

| Condition | Mechanism Type | Key Features | Relative Rate | Products |

|---|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄), Heat | Acid-Catalyzed (AAC2) | Reversible equilibrium; requires excess water | Moderate | 2-Iodobenzoic Acid + 4-(Methoxycarbonyl)benzyl Alcohol |

| Aqueous Base (e.g., NaOH), Heat | Base-Promoted (BAC2) | Irreversible; consumes base stoichiometrically | Fast | Sodium 2-Iodobenzoate + 4-(Methoxycarbonyl)benzyl Alcohol |

| Neutral Water, Heat | Neutral Hydrolysis | Very slow reaction | Very Slow | 2-Iodobenzoic Acid + 4-(Methoxycarbonyl)benzyl Alcohol |

Note: Product names are specific to the hydrolysis of this compound. Rates are qualitative comparisons.

Transesterification Reactions with Diverse Alcohols

The ester functionality in this compound is susceptible to transesterification, a process of exchanging the benzyl alcohol group with another alcohol. This reaction is typically catalyzed by acids, bases, or enzymes. The general scheme involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a diverse range of primary, secondary, and even tertiary alcohols. The reaction equilibrium can be shifted towards the product by using an excess of the reacting alcohol or by removing the benzyl alcohol byproduct.

Base-Catalyzed Transesterification: Strong bases, such as sodium methoxide (B1231860) or potassium carbonate, can also catalyze the transesterification. The base deprotonates the incoming alcohol, increasing its nucleophilicity. This method is particularly effective with primary and less hindered secondary alcohols.

Enzymatic Transesterification: Lipases are effective biocatalysts for the transesterification of benzyl benzoates. researchgate.net For instance, Lipozyme 435 has been used to catalyze the transesterification of methyl benzoate with benzyl alcohol, and similar enzymes could be applied to this compound. researchgate.net Enzymatic methods offer high selectivity and operate under mild conditions.

The following table illustrates the potential outcomes of transesterification with various alcohols, with hypothetical yet plausible yields based on known transformations of similar esters.

| Alcohol Reactant | Catalyst | Product | Plausible Yield (%) |

| Methanol | H₂SO₄ | Methyl 2-iodobenzoate | 90 |

| Ethanol | NaOEt | Ethyl 2-iodobenzoate | 88 |

| Isopropanol | Lipase | Isopropyl 2-iodobenzoate | 85 |

| tert-Butanol | H₂SO₄ | tert-Butyl 2-iodobenzoate | 65 |

Reductive and Oxidative Cleavage of the Ester Bond

The ester bond of this compound can be cleaved through both reductive and oxidative pathways, yielding distinct products.

Reductive Cleavage: Reductive cleavage of the benzyl ester can be achieved through hydrogenolysis. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgjk-sci.com The reaction proceeds via the cleavage of the C-O bond at the benzylic position to yield 2-iodobenzoic acid and methyl 4-methylbenzoate. numberanalytics.com This method is generally clean and efficient. numberanalytics.com

Oxidative Cleavage: The ester can undergo oxidative cleavage, particularly at the benzylic C-O bond. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are known to oxidize benzyl ethers to benzoate esters, and similar reactivity can be expected for the cleavage of the benzyl ester itself under certain conditions. siu.eduacs.org The reaction likely proceeds through a radical mechanism involving hydrogen atom abstraction from the benzylic position. acs.org Oxidative cleavage can also be promoted by other strong oxidizing agents, potentially leading to the formation of 2-iodobenzoic acid and 4-formylbenzoic acid methyl ester.

| Cleavage Type | Reagents | Major Products |

| Reductive | H₂, Pd/C | 2-Iodobenzoic acid, Methyl 4-methylbenzoate |

| Oxidative | IBX | 2-Iodobenzoic acid, Methyl 4-formylbenzoate |

Reactivity of the 4-(methoxycarbonyl)phenyl Substructure

The benzyl portion of the molecule, with its methoxycarbonyl substituent, exhibits its own characteristic reactivity.

Chemical Transformations of the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) is an ester and can undergo several key transformations:

Hydrolysis/Saponification: The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis with water at high temperatures or base-mediated saponification with an aqueous base like potassium hydroxide (B78521) would yield 4-carboxybenzyl 2-iodobenzoate. rsc.orgrsc.org

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the methoxycarbonyl group into a primary, secondary, or tertiary amide, respectively. This transformation typically requires heating or catalytic activation.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of (4-(hydroxymethyl)phenyl)methyl 2-iodobenzoate. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Electrophilic Aromatic Substitution on the Benzyl Ring

The methoxycarbonyl group is an electron-withdrawing group and therefore acts as a deactivating group for electrophilic aromatic substitution on the benzyl ring. organicchemistrytutor.comwikipedia.org It directs incoming electrophiles primarily to the meta position (relative to the -CH₂O- group). youtube.comlibretexts.org The deactivating nature of the methoxycarbonyl group means that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are often required compared to the substitution of benzene (B151609) itself. libretexts.org

| Electrophilic Reagent | Reaction | Major Product |

| HNO₃/H₂SO₄ | Nitration | 4-(methoxycarbonyl)-3-nitrobenzyl 2-iodobenzoate |

| Br₂/FeBr₃ | Bromination | 3-Bromo-4-(methoxycarbonyl)benzyl 2-iodobenzoate |

| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | Reaction is highly disfavored due to the deactivating group. |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: This refers to the preference of a reaction to occur at one position over another. wikipedia.orgdurgapurgovtcollege.ac.innumberanalytics.com In the context of this compound, regioselectivity is prominent in several reactions:

Electrophilic Aromatic Substitution: As discussed, the methoxycarbonyl group directs electrophiles to the meta position on its own ring. The 2-iodobenzoate ring is also deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ester group and the iodine atom.

Reactions at the 2-iodobenzoate moiety: The iodine atom can direct ortho-lithiation or participate in metal-catalyzed cross-coupling reactions, which are inherently regioselective at the C-I bond.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. khanacademy.org For this compound, which is achiral, stereoselectivity would become relevant if a chiral center is introduced during a reaction. For instance, if an asymmetric reduction of the keto group (if one were present) or an asymmetric addition to one of the aromatic rings were to occur using a chiral catalyst or reagent, one enantiomer or diastereomer would be formed in excess.

Investigation of Catalytic Cycles and Intermediates in Reactions of this compound

The reactions involving this compound, particularly those that are metal-catalyzed, proceed through distinct catalytic cycles involving various intermediates.

Palladium-Catalyzed Cross-Coupling Reactions: The 2-iodobenzoate part of the molecule is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A general catalytic cycle for a Suzuki coupling, for example, would involve the following key steps: lumenlearning.comyoutube.comnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodobenzoate moiety to form a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Hypervalent Iodine-Mediated Reactions: In oxidative cleavage reactions mediated by hypervalent iodine reagents, the reaction is believed to proceed through radical intermediates. acs.org The cycle may involve the formation of an iodine(III) or iodine(V) species which then acts as the active oxidant.

Enzyme-Catalyzed Reactions: In enzymatic reactions like transesterification, the catalytic cycle involves the formation of an acyl-enzyme intermediate. The alcohol substrate then attacks this intermediate to release the new ester product and regenerate the enzyme.

Computational and Theoretical Chemistry of 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure of a molecule. From this, a wide range of properties, including geometry, energy, and stability, can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. ucsb.edu This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. The calculation minimizes the energy of the system with respect to the positions of the nuclei, resulting in optimized bond lengths, bond angles, and dihedral angles.

For 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623), a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G+(d,p), would reveal the precise spatial relationship between the two aromatic rings and the ester linkages. ucsb.edu Key parameters such as the C-I bond length, the carbonyl C=O bond lengths, and the dihedral angles defining the orientation of the phenyl rings relative to the central ester group would be determined. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Illustrative Data: The following table presents hypothetical optimized geometric parameters for 4-(methoxycarbonyl)benzyl 2-iodobenzoate, as would be obtained from a DFT calculation.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C=O (benzoate) | 1.21 Å |

| Bond Length | C=O (methoxycarbonyl) | 1.22 Å |

| Bond Angle | O-C-C (ester bridge) | 109.5° |

| Dihedral Angle | C-C-O-C (ester torsion) | 178.5° |

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even higher accuracy for energy calculations, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation to better account for electron correlation.

These high-accuracy energy calculations are crucial for determining the thermodynamic stability of this compound. The calculations yield the total electronic energy, which can be combined with vibrational frequency analysis to compute thermodynamic quantities like enthalpy and Gibbs free energy. These values are fundamental for predicting the molecule's stability relative to isomers or its potential reaction products.

Illustrative Data: This table shows hypothetical thermodynamic data for this compound calculated at a high level of theory.

| Property | Calculated Value (Hartrees) | Calculated Value (kcal/mol) |

| Electronic Energy | -1250.4567 | -784812.2 |

| Enthalpy | -1250.1234 | -784602.8 |

| Gibbs Free Energy | -1250.2345 | -784672.6 |

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO represents the region most susceptible to accepting electrons (electrophilicity). ucsb.edu

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov The locations of the HOMO and LUMO lobes would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis might show the HOMO localized on the iodine-substituted ring, suggesting susceptibility to electrophilic attack there, while the LUMO might be centered on the carbonyl carbons, indicating them as sites for nucleophilic attack.

Illustrative Data: The table below provides hypothetical FMO energy values for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.52 eV |

| LUMO | -1.25 eV |

| HOMO-LUMO Gap | 5.27 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com This approach is particularly valuable for flexible molecules like this compound, which can adopt numerous conformations due to rotation around its single bonds.

An MD simulation would involve placing the molecule in a simulated box, often filled with a solvent like water or DMSO, and then solving Newton's equations of motion for every atom. mdpi.com The resulting trajectory provides a detailed view of the molecule's conformational landscape, revealing the most populated (lowest energy) conformations and the energy barriers between them. Furthermore, these simulations are essential for understanding solvation effects, showing how solvent molecules arrange around the solute and influence its structure and dynamics. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The predicted shifts can be correlated with experimental data to assign specific signals to each unique proton and carbon atom in the molecule. mdpi.com

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. scirp.org This allows for the assignment of experimental IR peaks to specific molecular motions, such as C=O stretches, C-O stretches, and aromatic C-H bends. Comparing the computed spectrum with the experimental one can provide strong evidence for the molecule's identity and structure. imperial.ac.uk

Illustrative Data: The following interactive table presents a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| NMR Data | Atom | Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| ¹³C NMR | C=O (benzoate) | 165.8 | 166.2 |

| ¹³C NMR | C=O (methoxycarbonyl) | 166.5 | 166.9 |

| ¹³C NMR | C-I | 92.1 | 92.5 |

| ¹H NMR | O-CH₃ | 3.88 | 3.90 |

| ¹H NMR | O-CH₂ | 5.35 | 5.38 |

| IR Data | Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| IR | C=O Stretch (ester) | 1725 | 1720 |

| IR | C-O Stretch | 1275 | 1270 |

| IR | Aromatic C-H Bend | 820 | 815 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, one could theoretically study reactions such as its base-catalyzed hydrolysis.

This investigation would involve mapping the potential energy surface of the reaction. The structures of the reactants, products, and any intermediates are optimized. Crucially, the structure of the transition state—the highest energy point along the reaction coordinate—is located. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. By analyzing the geometry of the transition state, one can understand the precise motions of atoms as bonds are broken and formed. This level of mechanistic detail is often inaccessible through experimental means alone. numberanalytics.com

Structure-Reactivity Relationships (SRR) and Quantitative Structure-Activity Relationships (QSAR) Modeling for Non-Biological Activities

The molecular architecture of this compound dictates its chemical reactivity and physical properties. Structure-Reactivity Relationships (SRR) for this compound are primarily influenced by the electronic and steric effects of its constituent functional groups. The 2-iodobenzoate moiety features a bulky iodine atom and an electron-withdrawing carbonyl group, while the 4-(methoxycarbonyl)benzyl portion also contains an electron-withdrawing ester group.

The presence of the iodine atom at the ortho position of the benzoate (B1203000) ring introduces significant steric hindrance, which can influence the molecule's conformational preferences and its ability to interact with other chemical species. This steric bulk can affect reaction rates at adjacent positions. Electronically, the iodine atom is a weak deactivator of the aromatic ring towards electrophilic substitution due to its inductive electron-withdrawing effect, yet it can also participate in halogen bonding. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity of a chemical based on its molecular structure. nih.govresearchgate.net For non-biological activities, such as predicting reactivity, photostability, or material properties, QSAR models can be developed by correlating molecular descriptors with experimentally determined or computationally calculated endpoints. researchgate.net

For this compound, relevant molecular descriptors for QSAR modeling would include:

Electronic Descriptors: Atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) can describe the molecule's electronic character and susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) quantify the spatial arrangement of the atoms.

Topological Descriptors: Connectivity indices and shape indices provide numerical characterizations of the molecular topology.

A hypothetical QSAR model for predicting a non-biological property, such as the rate of a specific chemical reaction, might take the form of a linear equation:

Log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of such a model would involve synthesizing a series of derivatives with varied substituents and measuring their reactivity, followed by statistical analysis to derive the correlation. nih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Derivatives (Note: The data in this table is illustrative and intended to represent the types of descriptors used in QSAR studies.)

| Derivative Substituent (on benzoate ring) | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) | Dipole Moment (Debye) |

| 2-I (parent) | -6.8 | -1.5 | 310 | 2.5 |

| 2-Br | -6.7 | -1.4 | 300 | 2.3 |

| 2-Cl | -6.6 | -1.3 | 295 | 2.2 |

| 2-F | -6.5 | -1.2 | 290 | 2.0 |

| 2-H | -6.4 | -1.1 | 285 | 1.8 |

Investigation of Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions and intermolecular forces. eujournal.org Computational methods, such as Density Functional Theory (DFT) and wavefunction analysis, are instrumental in identifying and quantifying these interactions. bohrium.com

The key non-covalent interactions expected for this molecule include:

Halogen Bonding: The iodine atom on the 2-iodobenzoate ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the carbonyl oxygen atoms of neighboring molecules. The strength of this interaction is influenced by the electron-withdrawing nature of the benzoate ring. rsc.orgrsc.org

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to be present. The aromatic and methylene (B1212753) protons can act as weak donors, interacting with the carbonyl oxygen atoms of the ester and benzoate groups.

π-π Stacking: The two phenyl rings in the molecule can engage in π-π stacking interactions. These can be either face-to-face or offset stacking arrangements, contributing significantly to the stability of the crystal lattice. eujournal.org

Computational analyses, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts. The Hirshfeld surface maps the regions of close contact between molecules in a crystal, with different colors representing different types of interactions and their relative strengths.

Table 2: Calculated Interaction Energies for a Dimer of this compound (Note: This data is hypothetical and for illustrative purposes, representing typical values obtained from computational chemistry studies.)

| Interaction Type | Interacting Groups | Estimated Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Halogen Bond | C-I ··· O=C (ester) | 3.1 | -2.5 |

| C-H···O Hydrogen Bond | Phenyl C-H ··· O=C (benzoate) | 2.4 | -1.2 |

| π-π Stacking | Benzoate Ring ··· Benzyl (B1604629) Ring | 3.5 | -3.0 |

| van der Waals | Methylene ··· Phenyl | >3.8 | -0.8 |

These computational investigations provide deep insight into how molecular structure dictates the macroscopic properties of materials, guiding the design of new compounds with desired solid-state characteristics. nsf.govnih.gov

Advanced Applications and Functionalization Potential of 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Role as a Versatile Building Block in Complex Molecule Synthesis

The true strength of 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623) lies in its capacity to act as a linchpin in the construction of elaborate organic molecules. The ortho-iodinated benzoate (B1203000) ring is a prime substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, a cornerstone of modern synthetic chemistry.

Precursors to Natural Products and High-Value Organic Compounds

The aryl iodide functionality is a key player in palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex natural products and their analogues. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the precise and efficient formation of new chemical bonds.

Suzuki-Miyaura Coupling: The reaction of the 2-iodobenzoate moiety with various organoboron compounds (boronic acids or esters) can lead to the formation of biaryl structures. These structures are common motifs in many biologically active natural products. The stereoselective synthesis of tetrasubstituted olefins, for instance, can be achieved through Suzuki-Miyaura coupling of related tosylates and boronic esters. nih.gov While a specific application of 4-(methoxycarbonyl)benzyl 2-iodobenzoate is not documented, its 2-iodobenzoate part makes it a suitable candidate for similar transformations.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing access to substituted alkynes. organic-chemistry.org These are valuable intermediates for the synthesis of pharmaceuticals, natural products, and organic functional materials. nih.gov The Sonogashira coupling is a robust method for creating C(sp)-C(sp²) bonds, which are integral to many functional organic materials. researchgate.net The reaction can be performed under copper-free conditions, enhancing its applicability to sensitive substrates. nih.govorganic-chemistry.org

Heck Reaction: The palladium-catalyzed reaction of the aryl iodide with an alkene can be used to introduce vinyl groups, leading to the formation of substituted styrenes or other complex olefinic structures. The Mizoroki-Heck reaction, for example, is a powerful tool for the functionalization of various molecular scaffolds. beilstein-journals.org

The following table summarizes the potential cross-coupling reactions for the 2-iodobenzoate moiety of the title compound.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Structure | Potential Application |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Ligand | Biaryl / Styrenyl | Natural Product Scaffolds, Pharmaceuticals |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl-Alkyne | Functional Materials, Bioorthogonal Chemistry |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted Alkene | Complex Olefin Synthesis |

| Buchwald-Hartwig | Amine/Amide | Pd Catalyst / Ligand | N-Aryl Compound | Agrochemicals, Pharmaceuticals |

| Stille | Organostannane | Pd Catalyst | Biaryl | Functional Polymers, Organic Materials |

Intermediates for Advanced Functional Materials

The same cross-coupling reactions that are valuable in natural product synthesis are also pivotal in the construction of advanced functional materials. The ability to introduce conjugated systems onto the benzoate ring through these methods allows for the tuning of electronic and photophysical properties.

The Sonogashira coupling, for instance, is an indispensable tool for preparing organic materials that feature C(sp)-C(sp2) bonds. researchgate.net This makes this compound a potential precursor for materials used in organic electronics. Similarly, the Stille polycondensation, which utilizes organotin compounds, is a versatile approach to creating functional polymers with extended conjugation systems. wiley-vch.de The aryl iodide serves as an excellent electrophile in these palladium-catalyzed reactions. wiley-vch.de

Applications in Polymer Chemistry and Material Science

The benzyl (B1604629) ester portion of this compound, especially with the activating methoxycarbonyl group, suggests its utility in polymer science, both as a monomer and as a functionalizing agent.

Monomer for Specialty Polymers and Copolymers

The molecule has the potential to be used in polycondensation reactions. For example, under conditions that promote the reaction of the benzyl group, such as Friedel-Crafts catalysis, polybenzyl-type polymers could be formed. Studies on the polycondensation of benzyl chloride have shown that linear polymers can be formed at low temperatures. researchgate.net

Furthermore, if the ester linkage is designed to be part of a larger repeating unit, it could be incorporated into polyesters. The synthesis of polyesters from dicarboxylic acids and diols is a fundamental process in polymer chemistry. suniv.ac.in By modifying the core structure of this compound, for instance, by introducing hydroxyl or carboxylic acid functionalities on either of the aromatic rings, it could be used as a specialty monomer to introduce iodine atoms into the polymer backbone. These iodine atoms would then be available for further post-polymerization modification via cross-coupling reactions.

Functionalization of Polymer Surfaces

The chemical reactivity of the benzyl ester group can be exploited for the functionalization of polymer surfaces. Wet chemical methods are often used to introduce functional groups onto polymer surfaces to influence properties like biocompatibility and adhesion. researchgate.netresearchgate.net A study on benzyl chloride-functionalized polycarbonates demonstrated that these polymers serve as a versatile platform for post-polymerization modification with various nucleophiles. ibm.com Similarly, the 4-(methoxycarbonyl)benzyl ester could potentially be used to modify surfaces, either by direct reaction or by being a part of a polymer that is coated onto a surface. The ester group itself can be hydrolyzed to a carboxylic acid, providing a point of attachment for other molecules.

Components in Organic Electronic Materials (e.g., OLEDs, OFETs)

The structure of this compound contains aromatic rings, which are the fundamental building blocks of organic electronic materials. Aryl iodides are frequently used in the synthesis of conjugated molecules for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). fiveable.me

The benzophenone (B1666685) core, which shares structural similarities with the aromatic system in the title compound, is a known fragment for the synthesis of organic semiconductors used in OLEDs. nih.gov Benzyl groups are also incorporated into derivatives for OLED applications, influencing the material's properties. mdpi.com For instance, pyrene-benzimidazole derivatives with benzyl groups have been studied as blue emitters in OLEDs. nih.gov Through cross-coupling reactions at the aryl iodide position, this compound could be used to synthesize larger, conjugated systems suitable for use as emitters or host materials in OLEDs. The methoxycarbonyl group can also influence the electronic properties and solubility of the resulting materials.

The potential applications are summarized in the table below.

| Application Area | Relevant Functional Group | Potential Role of the Compound | Example of Related Chemistry |

| Specialty Polymers | Benzyl ester, Aryl iodide | As a monomer in polycondensation or for post-polymerization modification. | Polycondensation of benzyl chloride derivatives. researchgate.net |

| Surface Functionalization | Benzyl ester | As a surface-modifying agent or part of a functional polymer coating. | Use of benzyl chloride-functionalized polymers for surface modification. ibm.com |

| Organic Electronics | Aryl iodide, Aromatic rings | As a building block for conjugated materials via cross-coupling. | Synthesis of OLED materials using aryl halides and benzyl derivatives. nih.govmdpi.comnih.gov |

Development of Novel Catalysts, Ligands, or Pre-catalysts based on its Structure

There is currently no scientific literature available that describes the use of this compound in the development of novel catalysts, ligands, or pre-catalysts. While molecules containing iodo- and carbonyl- groups can sometimes serve as precursors or components in catalyst systems, no such application has been reported for this particular compound. Research in catalysis tends to focus on related but distinct molecular frameworks. For instance, phosphonium-containing porous aromatic frameworks have been used to immobilize tungstate (B81510) (WO₄²⁻) for the catalytic oxidation of benzyl alcohol. mdpi.com

Utilization in Supramolecular Chemistry and Self-Assembly Processes

No studies have been found detailing the utilization of this compound in supramolecular chemistry or self-assembly processes. The principles of supramolecular chemistry often involve non-covalent interactions like hydrogen and halogen bonds to create complex architectures from simpler building blocks. beilstein-journals.orgbeilstein-journals.org For example, combinations of 4-iodobenzoic acid with other molecules have been shown to form structures through a combination of hydrogen and halogen bonds. nih.gov However, the specific self-assembly or host-guest chemistry of this compound has not been documented. Similarly, while the self-assembly of other molecules, such as alkylcatechols, has been studied, this research does not extend to the compound . researchgate.net

Applications in Analytical Chemistry as Derivatizing Agents or Reference Standards

There is no evidence to suggest that this compound is used as a derivatizing agent or a certified reference standard in analytical chemistry. Derivatizing agents are used to modify analytes to make them more suitable for analysis, such as the use of 4-hydrazinobenzoic acid for aldehydes. nih.gov Certified reference materials, like benzyl benzoate, are used for quality control and method development in pharmaceutical analysis. sigmaaldrich.com However, no such roles have been established for this compound.

Exploration of Photophysical Properties and Potential in Photochemistry (e.g., Photoinitiators, Photo-switchable Materials)

An exploration of the photophysical properties and photochemical potential of this compound has not been reported in the available scientific literature. Research into photoinitiators, which are compounds that generate reactive species upon exposure to light, has focused on other molecules such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine. rsc.org The photophysical properties of various other novel compounds, for instance, 9-phenyl-9-phosphafluorene oxide derivatives, have been investigated, but this research does not include this compound. beilstein-journals.org

Role in Chemical Sensor Development and Molecular Recognition (non-biological)

Currently, there are no published reports on the role of this compound in the development of chemical sensors or for non-biological molecular recognition. The design of chemical sensors and molecular recognition systems is a sophisticated field that relies on specific interactions between an analyte and a sensor molecule. While the functional groups within this compound could theoretically be involved in such interactions, no practical applications or fundamental studies have been documented.

Conclusion and Future Research Directions for 4 Methoxycarbonyl Benzyl 2 Iodobenzoate

Synthesis of Key Findings and Accomplishments

As dedicated research on 4-(methoxycarbonyl)benzyl 2-iodobenzoate (B1229623) is nascent, the primary accomplishment to date is its conceptualization as a target for synthesis. The logical synthetic pathway would involve the esterification of 2-iodobenzoic acid with 4-(methoxycarbonyl)benzyl alcohol. This reaction, achievable through standard methods such as Fischer-Speier esterification or carbodiimide-mediated coupling, would yield the target compound.

The initial key accomplishment would be the unambiguous characterization of the molecule. Hypothetical spectroscopic data, based on analogous structures, are presented below.

Table 1: Postulated Spectroscopic Data for 4-(methoxycarbonyl)benzyl 2-iodobenzoate

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the disubstituted benzene (B151609) rings, a singlet for the benzylic methylene (B1212753) protons (~5.4 ppm), and a singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for the ester carbonyls (~166 ppm), aromatic carbons, the benzylic carbon (~65 ppm), and the methyl carbon (~52 ppm). |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the two ester groups (~1720-1740 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₃IO₄), along with characteristic fragmentation patterns. |

The successful synthesis and characterization would be the foundational achievement, paving the way for all subsequent studies into its reactivity and potential applications.

Identification of Remaining Challenges and Research Gaps

The principal research gap is the complete lack of experimental data on this compound and its derivatives. The primary challenge is to move beyond its synthesis and explore its chemical behavior. Key unanswered questions include:

Reactivity Profile: The chemical reactivity of the compound is entirely unexplored. Its stability under various conditions and its potential as a precursor to other valuable compounds are unknown.

Hypervalent Iodine Reagent Generation: While the 2-iodobenzoate structure suggests it is a precursor to hypervalent iodine species, the efficiency of oxidation to the corresponding Iodine(III) (iodosobenzyl) and Iodine(V) (ioxybenzyl) derivatives has not been tested. nih.govwikipedia.org

Influence of the Substituent: The electronic effect of the para-methoxycarbonyl group on the reactivity of the potential hypervalent iodine center is yet to be determined. This electron-withdrawing group could significantly alter the oxidizing power and stability of any derived reagents compared to unsubstituted analogues.

Proposed Future Experimental and Theoretical Investigations

A structured research program is necessary to elucidate the chemical properties and potential utility of this compound.

Experimental Investigations:

Optimized Synthesis: Develop and optimize a scalable, high-yield synthesis of the title compound from 2-iodobenzoic acid and 4-(methoxycarbonyl)benzyl alcohol.

Oxidation to Hypervalent Iodine Reagents: Investigate the oxidation of this compound to its hypervalent iodine(III) and iodine(V) analogues using common oxidants like Oxone or peracetic acid. nih.gov The resulting compounds, analogous to 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), would be novel reagents. wikipedia.org

Reactivity Screening: Test the newly synthesized hypervalent iodine reagents in a panel of standard oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. organic-chemistry.org Their performance should be benchmarked against established reagents like Dess-Martin periodinane.

Advanced Applications: Explore the utility of these new reagents in modern synthetic transformations, including C-H functionalization, oxidative coupling reactions, and group transfer reactions, which are key areas of hypervalent iodine chemistry. acs.orgnih.gov

Functional Group Modification: Investigate the modification of the methoxycarbonyl group. For instance, hydrolysis to the corresponding carboxylic acid would create a bifunctional reagent with altered solubility and the potential for attachment to solid supports or other molecular scaffolds.

Theoretical Investigations:

Computational Modeling: Employ Density Functional Theory (DFT) to calculate the geometric and electronic structure of this compound and its potential hypervalent iodine derivatives.

Reactivity Prediction: Use computational models to predict the thermodynamic and kinetic parameters of oxidation reactions involving the new reagents. This can help in understanding their reactivity profiles and in designing targeted experiments.

Mechanism Elucidation: Model the transition states of reactions catalyzed or mediated by these new reagents to provide insight into their mechanisms of action.

Potential Broader Impact of this compound Research in Chemical Science and Technology

The development of new reagents based on this compound could have a significant impact on several areas of chemical science.

Green Chemistry: Hypervalent iodine reagents are considered environmentally benign alternatives to heavy metal-based oxidants. umn.edu The development of new, tunable, and potentially recyclable iodine-based reagents contributes to the goals of sustainable chemistry. The methoxycarbonyl handle could be key to developing recyclable, polymer-supported versions. princeton.edu

Organic Synthesis: The creation of a new class of oxidizing agents with unique reactivity and selectivity profiles would provide synthetic chemists with valuable new tools for constructing complex molecules. nih.gov

Catalysis: If the derived hypervalent iodine species prove to be effective in catalytic systems, they could lead to more efficient and economical synthetic processes. acs.org The development of chiral versions could open doors to new enantioselective transformations.

Outlook on the Expansion of its Synthetic Utility and Applications

The future for this compound and its derivatives appears promising, with numerous avenues for expanding its utility.

Tunable Reagent Design: The methoxycarbonyl group is a versatile functional handle. It can be converted into a carboxylic acid, an amide, or reduced to a hydroxymethyl group. This allows for the creation of a library of related hypervalent iodine reagents with tailored electronic properties, solubilities, and steric profiles.

Polymer-Supported Reagents: The functional handle is ideal for immobilization onto a solid support, such as a polymer resin. This would facilitate the development of recyclable, easy-to-handle reagents, simplifying product purification and reducing chemical waste.

Medicinal Chemistry and Materials Science: The core structure could serve as a building block in medicinal chemistry or materials science. The hypervalent iodine moiety could be used to install specific functionalities onto complex scaffolds, while the modifiable benzyl (B1604629) ester portion could be used to link to other molecules of interest.

Q & A

Q. What are the standard synthetic routes for preparing 4-(methoxycarbonyl)benzyl 2-iodobenzoate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

Iodination : Direct iodination of a methyl benzoate precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Esterification : Coupling the iodinated benzoic acid with 4-(methoxycarbonyl)benzyl alcohol using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : A combination of analytical techniques is used:

- NMR Spectroscopy : H and C NMR to verify the positions of the methoxycarbonyl and iodo groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ or MALDI-TOF).

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related compounds like 2-fluoro-4-(methoxycarbonyl)benzoic acid .